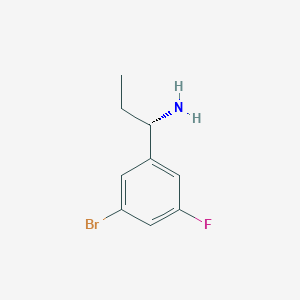
(S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine is a useful research compound. Its molecular formula is C9H11BrFN and its molecular weight is 232.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activity. This article delves into its biological interactions, mechanisms, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C9H10BrF and a molecular weight of approximately 248.09 g/mol. Its structure includes a chiral center and halogen substituents (bromine and fluorine), which are known to influence both its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrF |
| Molecular Weight | 248.09 g/mol |
| Chiral Center | Yes |
| Halogen Substituents | Bromine, Fluorine |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the bromine and fluorine atoms enhances the compound's binding affinity through mechanisms such as halogen bonding, which can modulate the activity of target proteins.
Key Mechanisms:
- Binding Affinity : The halogen substituents increase the compound's ability to bind to specific receptors or enzymes.
- Enzyme Interaction : Potential inhibition of enzymes involved in neurotransmitter regulation may occur, suggesting applications in neuropharmacology.
- Antiproliferative Effects : Preliminary studies indicate that similar compounds may exhibit growth inhibitory effects on cancer cell lines, potentially through p53-dependent pathways .
Case Study: Antiproliferative Activity
A study investigating related diarylpentanoids demonstrated significant growth inhibitory activity against human cancer cells, suggesting that structural modifications similar to those in this compound could yield effective anticancer agents. The sulforhodamine B assay was used to evaluate cytotoxicity, revealing that certain substitutions enhanced selectivity for cancer cells over normal cells .
Potential Therapeutic Applications
Given its structural characteristics, this compound may have potential applications in several therapeutic areas:
- Neuropharmacology : Its ability to modulate neurotransmitter levels could make it a candidate for treating neurological disorders.
- Cancer Treatment : The observed antiproliferative effects suggest that it could be explored further for its potential as an anticancer agent.
Properties
Molecular Formula |
C9H11BrFN |
|---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-5-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3/t9-/m0/s1 |
InChI Key |
WFGZEDKDVSOQAS-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC(=C1)Br)F)N |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















